
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- is an organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 3,5-dinitrophenyl moiety. It is primarily used in organic synthesis and analytical chemistry due to its reactivity and ability to form stable derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- typically involves the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 3,5-dinitrobenzoyl chloride . This intermediate is then reacted with benzenecarboximidoyl chloride under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors to ensure safety and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the reactive chloride group.
Reduction Reactions: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used to reduce the nitro groups.
Major Products Formed
Substitution Reactions: The major products are derivatives where the chloride group is replaced by the nucleophile.
Reduction Reactions: The major products are the corresponding amines formed by the reduction of the nitro groups.
Aplicaciones Científicas De Investigación
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of stable derivatives. The nitro groups in the compound can also undergo reduction, leading to the formation of amines, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoyl chloride: Similar in structure but lacks the benzenecarboximidoyl group.
2,4-Dinitrophenol: Contains nitro groups but differs in its overall structure and reactivity.
3,5-Dinitrobenzoic acid: Similar in terms of the nitro groups but differs in its functional groups and applications.
Uniqueness
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- is unique due to the presence of both the benzenecarboximidoyl chloride and 3,5-dinitrophenyl groups. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and analytical chemistry .
Propiedades
Número CAS |
60787-90-8 |
|---|---|
Fórmula molecular |
C13H8ClN3O4 |
Peso molecular |
305.67 g/mol |
Nombre IUPAC |
N-(3,5-dinitrophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8ClN3O4/c14-13(9-4-2-1-3-5-9)15-10-6-11(16(18)19)8-12(7-10)17(20)21/h1-8H |
Clave InChI |
MBAXYHNYXRFFFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



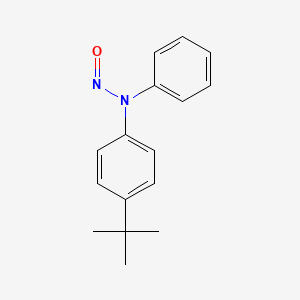
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
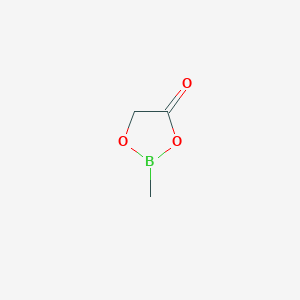
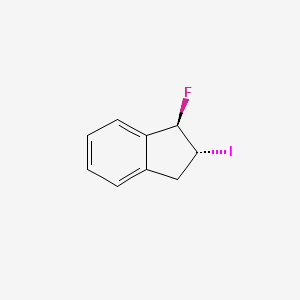
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
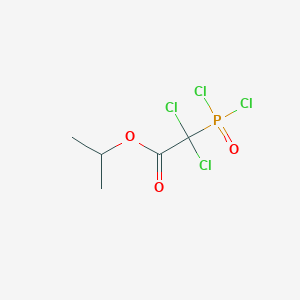
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

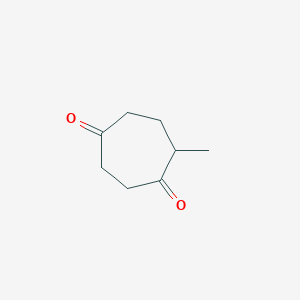
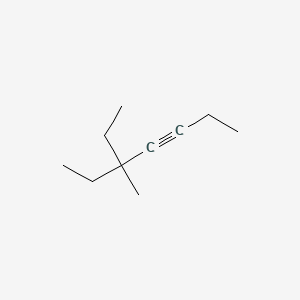
methanone](/img/structure/B14596231.png)
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
